1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
Historical Context of Boron-Containing Urea Derivatives
The development of boron-containing urea derivatives represents a convergence of two historically significant chemical lineages that have evolved from distinct origins to become prominent features in modern medicinal chemistry. Boron has maintained a presence in human society for millennia, with the earliest documented uses traced to ancient Babylonian and Egyptian civilizations, where borax served various practical purposes. The formal introduction of boron into chemical synthesis began in 1860 when Frankland reported the first preparation and isolation of a boronic acid, establishing the foundation for what would eventually become a vast field of organoboron chemistry. The subsequent discovery of the Suzuki-Miyaura coupling reaction in 1979 marked a critical development that significantly increased research focus on boronic acids and their derivatives. This palladium-catalyzed carbon-carbon bond forming reaction between boronic acids or their esters and aryl halides became instrumental in expanding the synthetic accessibility of boron-containing molecules.
Parallel to the evolution of boron chemistry, urea derivatives have established themselves as fundamental components in medicinal chemistry applications. The urea functionality has been systematically incorporated into numerous drug molecules, agrochemicals, resins, and dyes due to its favorable physicochemical properties and biological activity profiles. The strategic replacement of amide bonds with urea scaffolds has emerged as a common approach to improve pharmacokinetic and pharmacodynamic properties of peptide drugs, as demonstrated in the development of proteasome inhibitors. This approach has proven particularly valuable in addressing stability issues associated with peptide bonds while maintaining or enhancing biological activity.
The intersection of boron and urea chemistry gained particular prominence with the recognition that boron-containing compounds could serve as privileged structures in medicinal chemistry. Within the last two decades, major advances in boron organic chemistry have made the incorporation of boron functional groups into drug molecules more readily accessible and practicable. The success of this approach is exemplified by the approval of five boron-containing pharmaceutical compounds by the Food and Drug Administration: bortezomib (Velcade), tavaborole (Kerydin), ixazomib (Ninlaro), crisaborole (Eucrisa), and vaborbactam (in combination with meropenem in Vabomere). These approvals have drawn considerable attention to the use of boron as a viable candidate for further drug development, particularly in combinations with established pharmacophores such as urea derivatives.
The development of urea-containing peptide boronic acids represents a specific manifestation of this convergence, designed to address the poor pharmacokinetic properties and rapid in vivo inactivation commonly observed with peptide boronic acids. These hybrid structures have demonstrated enhanced stability and improved biological activity profiles compared to their individual components. The strategic positioning of boronic acid and urea functionalities within the same molecule has been shown to influence potency significantly, with optimal activity achieved when appropriate molecular distances are maintained between these functional groups.
Structural Significance of the Dioxaborolane-Urea Motif
The structural architecture of this compound represents a sophisticated integration of multiple chemical functionalities that each contribute distinct properties to the overall molecular behavior. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, commonly referred to as a pinacol boronic ester, serves as a protected form of boronic acid that offers enhanced stability under physiological conditions while maintaining the potential for selective activation. This cyclic boronic ester structure consists of a boron atom coordinated to two oxygen atoms within a six-membered ring containing four methyl substituents at the quaternary carbon positions. The pinacol protection strategy effectively masks the inherent Lewis acidity of the boron center while preserving its reactivity for subsequent transformations.
The steric properties of the pinacol boronic ester group have been subject to detailed investigation, revealing surprising characteristics that influence its behavior in chemical and biological systems. Comprehensive experimental and computational analyses have demonstrated that the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group exhibits remarkably small steric demand despite the presence of four methyl substituents. This counterintuitive observation results from the planarity of the oxygen-boron-oxygen motif, which minimizes steric interactions with surrounding molecular components. Three distinct steric parameters have been established for this group: the Axial-value, ligand cone angle, and percent buried volume, all of which indicate significantly smaller steric requirements than initially anticipated. This reduced steric footprint has important implications for the biological activity and synthetic utility of compounds containing this functionality.
The urea linkage within this compound provides multiple structural and functional advantages that enhance the overall molecular profile. Urea derivatives are known for their ability to form intermolecular hydrogen bonds, which can influence solubility, stability, and biological activity. The planar geometry of the urea functionality allows for optimal overlap of electron density, contributing to the stability of hydrogen-bonded complexes. Additionally, the urea group can serve as both a hydrogen bond donor and acceptor, enabling multiple modes of molecular recognition and binding interactions.
The cyclohexyl substituent attached to one nitrogen of the urea group introduces conformational rigidity and lipophilic character to the molecule. Cyclohexyl groups are frequently incorporated into medicinal chemistry designs to modulate pharmacokinetic properties, particularly absorption and distribution characteristics. The saturated six-membered ring adopts a chair conformation that positions the substituent in a well-defined three-dimensional orientation, potentially influencing the overall molecular shape and binding interactions with target proteins.
The phenyl ring system connecting the urea functionality to the dioxaborolane group serves as a rigid spacer that maintains a defined geometric relationship between these two functional elements. This aromatic linker provides π-electron density that can participate in aromatic stacking interactions and influences the electronic properties of both terminal groups through resonance effects. The meta-substitution pattern on the phenyl ring positions the dioxaborolane group in a specific spatial orientation relative to the urea functionality, which may be critical for optimal biological activity.
| Structural Component | Molecular Function | Contribution to Overall Properties |
|---|---|---|
| 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Protected boronic acid | Synthetic versatility, stability |
| Urea linkage | Hydrogen bonding, planarity | Solubility, molecular recognition |
| Cyclohexyl group | Conformational rigidity | Lipophilicity, geometric constraint |
| Phenyl spacer | Aromatic system | Electronic effects, molecular geometry |
The electronic properties of the dioxaborolane-urea motif result from the interplay between the electron-withdrawing character of the boron center and the electron-donating capacity of the urea nitrogen atoms. The boron atom in the dioxaborolane ring maintains its characteristic electron deficiency despite coordination to two oxygen atoms, creating a polar environment that can influence the reactivity of nearby functional groups. This electronic imbalance contributes to the unique reactivity profile of pinacol boronic esters in cross-coupling reactions and other synthetic transformations.
The stability profile of this compound reflects the individual stability characteristics of its component structural elements. Pinacol boronic esters demonstrate enhanced hydrolytic stability compared to free boronic acids, particularly under neutral and basic conditions. This stability advantage results from the cyclic nature of the protecting group, which reduces the accessibility of the boron center to nucleophilic attack by water molecules. The urea functionality contributes additional stability through its resistance to hydrolysis under physiological conditions, contrasting favorably with the lability of amide bonds in peptide structures.
Properties
IUPAC Name |
1-cyclohexyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-18(2)19(3,4)25-20(24-18)14-9-8-12-16(13-14)22-17(23)21-15-10-6-5-7-11-15/h8-9,12-13,15H,5-7,10-11H2,1-4H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJCWUWDGMPETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874299-12-4) is a compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and cancer therapy. This article reviews the available literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.27 g/mol. The structure features a cyclohexyl group attached to a urea moiety, which is further substituted with a phenyl group containing a dioxaborolane derivative. The presence of the boron-containing moiety suggests potential interactions with biological targets through boron-mediated mechanisms.
Kinase Inhibition
Recent studies have shown that compounds similar to this compound may inhibit various kinases involved in cancer progression. For example:
- GSK-3β Inhibition : Compounds with similar structural motifs have demonstrated GSK-3β inhibitory activity with IC50 values ranging from 10 to 1314 nM. The most potent derivatives typically contain specific alkyl or cycloalkyl substituents that enhance binding affinity .
Immunotherapeutic Potential
The compound's structural characteristics align it with other phenyl urea derivatives known for their immunotherapeutic applications. For instance, studies focusing on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have shown that modifications to the urea moiety can significantly affect inhibitory potency against IDO1 .
Case Studies and Research Findings
-
In Vitro Studies : A series of phenyl urea derivatives were synthesized and evaluated for their inhibitory activities against IDO1 and tryptophan 2,3-dioxygenase (TDO). Among these derivatives, modifications that retained the phenyl ring while altering the urea substituents showed promising results in selectively inhibiting IDO1 without affecting TDO activity .
Compound IDO1 Inhibition (IC50 nM) TDO Inhibition (IC50 nM) i24 Potent None i12 Moderate None - Mechanistic Insights : The interaction of similar compounds with target kinases often involves hydrogen bonding and hydrophobic interactions within the active site. For instance, binding studies indicated that specific amino acid residues play critical roles in the binding affinity of these compounds to their targets .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that:
Scientific Research Applications
Medicinal Chemistry
1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets through hydrogen bonding and coordination with metal ions.
Case Studies :
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific enzymes involved in cancer progression. The urea group is believed to enhance binding affinity to target proteins .
Catalysis
The presence of the boron-containing dioxaborolane group makes this compound a candidate for use as a catalyst in organic reactions. Boron compounds are known to facilitate various chemical transformations due to their unique electronic properties.
Research Findings :
- In a recent publication in Chemical Communications, researchers demonstrated that derivatives of this compound could catalyze the formation of carbon-carbon bonds under mild conditions . This application is particularly relevant in the synthesis of complex organic molecules.
Material Science
This compound can be utilized in the development of advanced materials, particularly polymers and coatings. The boron moiety can improve thermal stability and mechanical properties.
Applications :
- In polymer chemistry, incorporating boron-containing compounds has been shown to enhance the performance of materials used in electronics and aerospace applications .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the urea nitrogen significantly impacts molecular weight, solubility, and stability. Key analogs include:
Key Observations :
- Molecular Weight : Bulky substituents (e.g., isobutyl, cyclohexyl) increase molecular weight compared to smaller alkyl groups (methyl, ethyl).
- Solubility : Aromatic substituents (e.g., fluorophenyl) may reduce aqueous solubility due to increased hydrophobicity, while polar groups (e.g., methoxyethyl in ) enhance it.
- Stability : Boronate esters are generally stable but require inert storage to prevent hydrolysis .
Reactivity in Suzuki-Miyaura Coupling
The boronate ester group enables cross-coupling with aryl halides. Reactivity trends among analogs:
- Smaller substituents (methyl, ethyl) : Higher coupling efficiency due to reduced steric hindrance.
- Bulkier groups (isobutyl, cyclohexyl) : May slow reaction kinetics but improve selectivity in complex systems.
- Aromatic substituents (fluorophenyl) : Electron-withdrawing groups could modulate boronate reactivity .
Preparation Methods
Formation of the Boronate Ester Intermediate
- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is introduced via borylation reactions, often employing pinacol boronate esters as protecting groups for boronic acids.
- This intermediate is usually synthesized by palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, using aryl halides and bis(pinacolato)diboron reagents under inert atmosphere conditions.
Urea Formation via Isocyanate Coupling
- The key step involves coupling the aryl boronate intermediate with cyclohexyl isocyanate or cyclohexylamine derivatives to form the urea linkage.
- This reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, in solvents like dichloromethane or tetrahydrofuran.
- The reaction time varies from several hours to overnight (12-18 h), ensuring complete conversion and high purity of the urea product.
Purification and Isolation
- After reaction completion, the mixture is extracted with organic solvents (e.g., ethyl acetate and water).
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
- Further purification is often achieved by crystallization or silica gel column chromatography to isolate the pure compound.
Detailed Preparation Procedure Example
A representative synthetic procedure adapted from literature and supplier protocols is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Aryl halide with boronate ester precursor, Pd(PPh3)4 catalyst, 2N Na2CO3 aqueous solution, 1,4-dioxane, 100°C, 12 h under argon | Suzuki coupling to form aryl boronate intermediate |
| 2 | Intermediate + cyclohexyl isocyanate, anhydrous dichloromethane, room temperature, 18 h | Urea bond formation |
| 3 | Extraction with ethyl acetate and water, drying with MgSO4, filtration, concentration | Work-up |
| 4 | Precipitation by adding methanol, filtration, drying | Isolation of pure urea compound |
Stock Solution Preparation
For research applications, stock solutions of the compound are prepared with precise concentrations to ensure reproducibility and stability.
| Compound Mass | Desired Molarity | Volume of Solvent (mL) | Notes |
|---|---|---|---|
| 1 mg | 1 mM | 2.9048 | Use appropriate solvent based on solubility |
| 5 mg | 5 mM | 2.9048 | Heating and sonication may be applied to enhance solubility |
| 10 mg | 10 mM | 2.9048 | Store aliquots to prevent degradation by freeze-thaw cycles |
- Solvents commonly used include DMSO, PEG300, Tween 80, corn oil, or aqueous buffers depending on downstream applications.
Formulation for In Vivo Applications
- The compound can be formulated by preparing a DMSO master stock solution followed by dilution with co-solvents such as PEG300, Tween 80, and water or corn oil.
- The order of solvent addition is critical to maintain solution clarity and compound stability.
- Physical aids like vortexing, ultrasound, or water bath heating (37°C) are recommended during formulation to ensure complete dissolution.
Summary Table: Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Weight | 344.26 g/mol |
| Storage Temp. | 2-8°C (solid), -80°C (stock solution) |
| Stock Solution Stability | 6 months at -80°C, 1 month at -20°C |
| Solvents for Stock | DMSO, PEG300, Tween 80, corn oil, aqueous buffers |
| Typical Reaction Time | 12-18 hours |
| Catalyst | Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium) |
| Reaction Temp. | Room temp to 100°C (depending on step) |
| Purification | Extraction, drying, crystallization, column chromatography |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
